1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and furan-2-yl pyridine intermediates. These intermediates are then coupled through a series of reactions involving urea formation.
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Step 1: Synthesis of Benzo[d][1,3]dioxole Intermediate
- React 1,2-dihydroxybenzene with methylene chloride in the presence of a base to form benzo[d][1,3]dioxole.
- Reaction conditions: Reflux in an organic solvent such as dichloromethane.
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Step 2: Synthesis of Furan-2-yl Pyridine Intermediate
- React furan-2-carbaldehyde with 3-aminopyridine in the presence of a catalyst to form the furan-2-yl pyridine intermediate.
- Reaction conditions: Heating under reflux in ethanol.
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Step 3: Coupling Reaction
- Couple the benzo[d][1,3]dioxole and furan-2-yl pyridine intermediates using a urea-forming reagent such as phosgene or triphosgene.
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic and heterocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-ylmethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
Comparison
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both furan and pyridine rings, which can impart distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(21-14-3-4-16-17(7-14)25-11-24-16)20-9-12-6-13(10-19-8-12)15-2-1-5-23-15/h1-8,10H,9,11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYMLOIEZTNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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